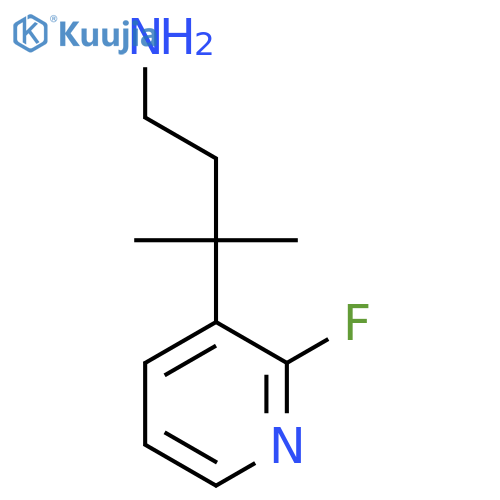

Cas no 2228791-49-7 (3-(2-fluoropyridin-3-yl)-3-methylbutan-1-amine)

2228791-49-7 structure

商品名:3-(2-fluoropyridin-3-yl)-3-methylbutan-1-amine

3-(2-fluoropyridin-3-yl)-3-methylbutan-1-amine 化学的及び物理的性質

名前と識別子

-

- 3-(2-fluoropyridin-3-yl)-3-methylbutan-1-amine

- EN300-1823507

- 2228791-49-7

-

- インチ: 1S/C10H15FN2/c1-10(2,5-6-12)8-4-3-7-13-9(8)11/h3-4,7H,5-6,12H2,1-2H3

- InChIKey: GYONASXUEJEMBT-UHFFFAOYSA-N

- ほほえんだ: FC1C(=CC=CN=1)C(C)(C)CCN

計算された属性

- せいみつぶんしりょう: 182.12192665g/mol

- どういたいしつりょう: 182.12192665g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 159

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 38.9Ų

3-(2-fluoropyridin-3-yl)-3-methylbutan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1823507-0.5g |

3-(2-fluoropyridin-3-yl)-3-methylbutan-1-amine |

2228791-49-7 | 0.5g |

$1440.0 | 2023-09-19 | ||

| Enamine | EN300-1823507-1.0g |

3-(2-fluoropyridin-3-yl)-3-methylbutan-1-amine |

2228791-49-7 | 1g |

$1500.0 | 2023-06-03 | ||

| Enamine | EN300-1823507-0.1g |

3-(2-fluoropyridin-3-yl)-3-methylbutan-1-amine |

2228791-49-7 | 0.1g |

$1320.0 | 2023-09-19 | ||

| Enamine | EN300-1823507-5g |

3-(2-fluoropyridin-3-yl)-3-methylbutan-1-amine |

2228791-49-7 | 5g |

$4349.0 | 2023-09-19 | ||

| Enamine | EN300-1823507-10g |

3-(2-fluoropyridin-3-yl)-3-methylbutan-1-amine |

2228791-49-7 | 10g |

$6450.0 | 2023-09-19 | ||

| Enamine | EN300-1823507-1g |

3-(2-fluoropyridin-3-yl)-3-methylbutan-1-amine |

2228791-49-7 | 1g |

$1500.0 | 2023-09-19 | ||

| Enamine | EN300-1823507-0.25g |

3-(2-fluoropyridin-3-yl)-3-methylbutan-1-amine |

2228791-49-7 | 0.25g |

$1381.0 | 2023-09-19 | ||

| Enamine | EN300-1823507-2.5g |

3-(2-fluoropyridin-3-yl)-3-methylbutan-1-amine |

2228791-49-7 | 2.5g |

$2940.0 | 2023-09-19 | ||

| Enamine | EN300-1823507-10.0g |

3-(2-fluoropyridin-3-yl)-3-methylbutan-1-amine |

2228791-49-7 | 10g |

$6450.0 | 2023-06-03 | ||

| Enamine | EN300-1823507-0.05g |

3-(2-fluoropyridin-3-yl)-3-methylbutan-1-amine |

2228791-49-7 | 0.05g |

$1261.0 | 2023-09-19 |

3-(2-fluoropyridin-3-yl)-3-methylbutan-1-amine 関連文献

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

-

M. Cargnello,C. Chen,M. D'Arienzo,R. J. Gorte RSC Adv., 2015,5, 41920-41922

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

2228791-49-7 (3-(2-fluoropyridin-3-yl)-3-methylbutan-1-amine) 関連製品

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量